molecular formula C20H19ClN2O4S2 B2921084 N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207033-87-1

N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2921084
CAS RN: 1207033-87-1
M. Wt: 450.95
InChI Key: WYBJTXANHMYMMV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O4S2 and its molecular weight is 450.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide represents a class of compounds with significant potential in various fields of chemical research, particularly in the synthesis of complex organic structures and the exploration of their biological activities. One study demonstrates a method for creating α,β-unsaturated N-methoxy-N-methylamide compounds, showcasing the versatility of related compounds in synthesizing diverse molecular frameworks (Beney, Boumendjel, & Mariotte, 1998). Additionally, research on thiophene-3-carboxamide derivatives highlights their antibacterial and antifungal properties, emphasizing the significance of structural variations in medicinal chemistry (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Anti-inflammatory Potential

Further investigations into structurally related molecules, such as 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, underscore their potential as anti-inflammatory agents, revealing the therapeutic possibilities of these compounds (Moloney, 2000). This research is part of a broader effort to identify novel molecules that can effectively modulate inflammatory responses.

Antimicrobial Activity

The exploration of thiophene and carboxamide derivatives extends into their antimicrobial efficacy. For instance, studies on the antimicrobial activity of specific thiophene-3-carboxamide derivatives against a range of bacterial and fungal pathogens highlight the potential of these compounds in addressing resistant microbial strains (Hegab, Elmalah, & Gad, 2009). Such findings suggest a promising avenue for developing new antimicrobial agents.

Heterocyclic Compound Synthesis

The chemical versatility of N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide and related molecules is further illustrated in their application to synthesize heterocyclic compounds. Research into the controlled synthesis of polyfunctionalized pyrrole and thiophene from similar precursors demonstrates the compounds' utility in creating diverse and complex heterocyclic structures, which are crucial in pharmaceutical development (Nedolya, Tarasova, Albanov, & Trofimov, 2017).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-13-4-7-15(8-5-13)23(2)29(25,26)18-10-11-28-19(18)20(24)22-14-6-9-17(27-3)16(21)12-14/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBJTXANHMYMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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